(S)-3-Amino-3-(2-nitrophenyl)propanoic acid
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Overview
Description
(S)-3-Amino-3-(2-nitrophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It contains an amino group, a nitro group, and a phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(2-nitrophenyl)propanoic acid typically involves the nitration of phenylacetic acid followed by amination. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate . This intermediate can then be further processed to introduce the amino group and complete the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to form an aniline derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields aniline derivatives.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
(S)-3-Amino-3-(2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving amino acid metabolism and protein synthesis.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(2-nitrophenyl)propanoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect enzyme activity, protein structure, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenylacetic acid: Contains a nitro group and a phenyl group attached to an acetic acid backbone.
4-Nitrophenylacetic acid: Similar structure but with the nitro group in the para position.
2-Nitrodiphenylamine: Contains a nitro group and an amine group attached to a diphenyl backbone.
Uniqueness
(S)-3-Amino-3-(2-nitrophenyl)propanoic acid is unique due to the presence of both an amino group and a nitro group on the same molecule, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(3S)-3-amino-3-(2-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-7(5-9(12)13)6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBOYULKNZTOMN-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CC(=O)O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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